molecular formula C16H16BrN3O3 B294036 N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide

N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide

Cat. No. B294036
M. Wt: 378.22 g/mol
InChI Key: FUYCQZPJKMXLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide, also known as BNAH, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. BNAH was first synthesized in 2013 by researchers at the University of Tokyo, and since then, several studies have been conducted to investigate its properties and potential uses.

Mechanism of Action

The mechanism of action of N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide is not fully understood. However, it is believed that N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide exerts its effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes involved in cell growth and differentiation. N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

Several future directions for research on N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide are possible. One area of research could be to investigate the potential uses of N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide in other diseases, such as diabetes and cardiovascular disease. Another area of research could be to develop more efficient synthesis methods for N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide and its potential therapeutic applications.

Synthesis Methods

N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide can be synthesized using a four-step process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-4-methoxybenzoic acid with ethylenediamine to form an intermediate. This intermediate is then reacted with nicotinoyl chloride to obtain N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide. The final product is purified using column chromatography.

Scientific Research Applications

N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells. N-{2-[(3-bromo-4-methoxybenzoyl)amino]ethyl}nicotinamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H16BrN3O3

Molecular Weight

378.22 g/mol

IUPAC Name

N-[2-[(3-bromo-4-methoxybenzoyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16BrN3O3/c1-23-14-5-4-11(9-13(14)17)15(21)19-7-8-20-16(22)12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21)(H,20,22)

InChI Key

FUYCQZPJKMXLQT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CN=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CN=CC=C2)Br

Origin of Product

United States

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